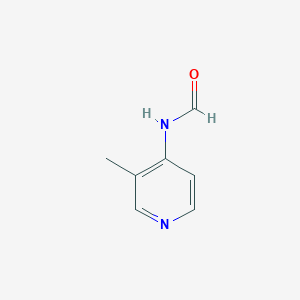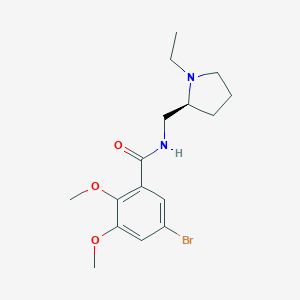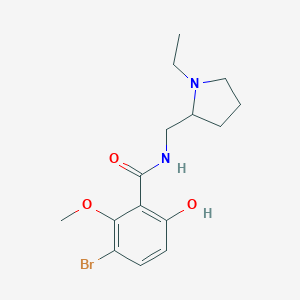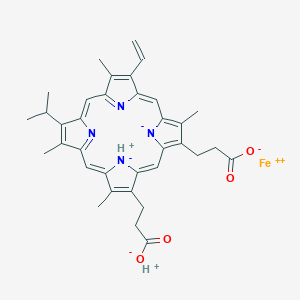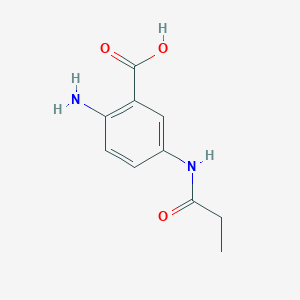
2-Amino-5-(propanylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(propanylamino)benzoic acid, also known as PABA, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 194.23 g/mol. PABA is a derivative of benzoic acid and is commonly used in the synthesis of other organic compounds.
Mécanisme D'action
2-Amino-5-(propanylamino)benzoic acid acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. By inhibiting this enzyme, 2-Amino-5-(propanylamino)benzoic acid disrupts the synthesis of folate, which is essential for the growth and replication of bacteria. This mechanism of action has led to the use of 2-Amino-5-(propanylamino)benzoic acid as an antibacterial agent.
Effets Biochimiques Et Physiologiques
2-Amino-5-(propanylamino)benzoic acid has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of bacteria, its antioxidant properties, and its ability to stimulate the production of melanin in the skin. 2-Amino-5-(propanylamino)benzoic acid has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Amino-5-(propanylamino)benzoic acid in lab experiments is its low cost and availability. 2-Amino-5-(propanylamino)benzoic acid is also relatively stable and can be easily synthesized in the lab. However, 2-Amino-5-(propanylamino)benzoic acid has some limitations, including its potential toxicity and its tendency to form complexes with other compounds, which can interfere with experimental results.
Orientations Futures
There are many potential future directions for research on 2-Amino-5-(propanylamino)benzoic acid, including its use as an antibacterial agent, its potential as an anti-inflammatory agent, and its use in the development of new sunscreen formulations. Other areas of research could include the synthesis of new 2-Amino-5-(propanylamino)benzoic acid derivatives with improved properties, the investigation of 2-Amino-5-(propanylamino)benzoic acid's antioxidant properties, and the development of new methods for the synthesis of 2-Amino-5-(propanylamino)benzoic acid.
Méthodes De Synthèse
2-Amino-5-(propanylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of 2-aminobenzoic acid with propanoyl chloride, the reaction of 2-chlorobenzoic acid with propan-2-amine, and the reaction of 2-aminobenzoic acid with propionic anhydride. The most commonly used method is the reaction of 2-aminobenzoic acid with propanoyl chloride, which yields 2-Amino-5-(propanylamino)benzoic acid and hydrogen chloride.
Applications De Recherche Scientifique
2-Amino-5-(propanylamino)benzoic acid has a wide range of scientific research applications, including its use as a precursor in the synthesis of other organic compounds, its use as a reagent in biochemical assays, and its use as a component in sunscreen formulations. 2-Amino-5-(propanylamino)benzoic acid is also used in the production of dyes, pharmaceuticals, and photographic chemicals.
Propriétés
Numéro CAS |
104986-14-3 |
|---|---|
Nom du produit |
2-Amino-5-(propanylamino)benzoic acid |
Formule moléculaire |
C10H12N2O3 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-amino-5-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
BUIDWVFBLVCZOF-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
SMILES canonique |
CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O |
Synonymes |
Benzoic acid, 2-amino-5-[(1-oxopropyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



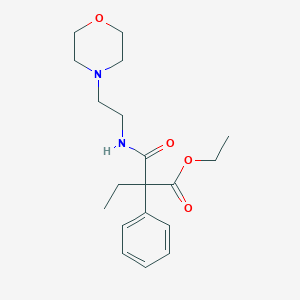
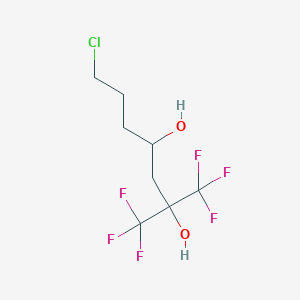
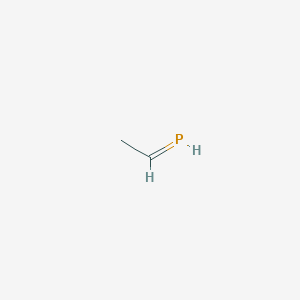

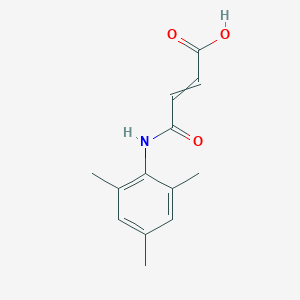
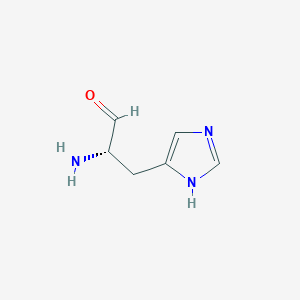
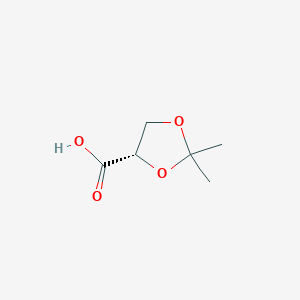
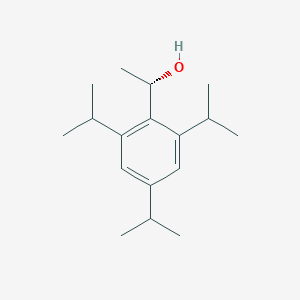
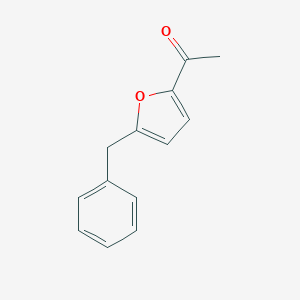
![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)
